molecular formula C14H13NO2S B6391487 5-(4-Ethylthiophenyl)picolinic acid CAS No. 1261910-52-4

5-(4-Ethylthiophenyl)picolinic acid

Cat. No.: B6391487
CAS No.: 1261910-52-4
M. Wt: 259.33 g/mol
InChI Key: SPEVKNZGCONMMR-UHFFFAOYSA-N
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Description

5-(4-Ethylthiophenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a picolinic acid moiety substituted with a 4-ethylthiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethylthiophenyl)picolinic acid typically involves the reaction of 4-ethylthiophenylboronic acid with 5-bromopicolinic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and cost-effective production, would apply to its industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethylthiophenyl)picolinic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5-(4-Ethylthiophenyl)picolinic acid has several scientific research applications:

    Chemistry: It can be used as a ligand in coordination chemistry to form complexes with metals.

    Biology: It may have potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-(4-Ethylthiophenyl)picolinic acid is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid: A derivative of pyridine with a carboxylic acid group at the 2-position.

    Nicotinic acid: An isomer of picolinic acid with the carboxyl side chain at the 3-position.

    Isonicotinic acid: Another isomer with the carboxyl side chain at the 4-position.

Uniqueness

5-(4-Ethylthiophenyl)picolinic acid is unique due to the presence of the 4-ethylthiophenyl group, which imparts distinct chemical and biological properties compared to other picolinic acid derivatives .

Properties

IUPAC Name

5-(4-ethylsulfanylphenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c1-2-18-12-6-3-10(4-7-12)11-5-8-13(14(16)17)15-9-11/h3-9H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEVKNZGCONMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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